molecular formula C14H16N4O3 B1482970 benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate CAS No. 2098071-26-0

benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate

Cat. No.: B1482970
CAS No.: 2098071-26-0
M. Wt: 288.3 g/mol
InChI Key: JJMXSPACKPDRGW-UHFFFAOYSA-N
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Description

Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate is a synthetic organic compound featuring a 1,2,3-triazole core substituted with a formyl group at the 4-position. The triazole ring is conjugated to an ethyl chain bearing a methylcarbamate group, which is further protected by a benzyl ester. This structure combines reactive moieties (formyl, carbamate, and benzyl groups) that enable diverse applications in medicinal chemistry and materials science. The formyl group provides a handle for further functionalization (e.g., Schiff base formation), while the benzyl carbamate serves as a protective group for amines, removable via hydrogenolysis .

Properties

IUPAC Name

benzyl N-[2-(4-formyltriazol-1-yl)ethyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-17(7-8-18-9-13(10-19)15-16-18)14(20)21-11-12-5-3-2-4-6-12/h2-6,9-10H,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMXSPACKPDRGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1C=C(N=N1)C=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate typically follows a convergent synthetic route involving:

  • Generation of benzyl azide intermediates from benzyl bromides.
  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles.
  • Introduction of the formyl group at the 4-position of the triazole ring.
  • Installation of the carbamate group on the ethyl side chain.

This method ensures regioselective formation of the triazole ring and functionalization at desired positions.

Detailed Stepwise Preparation

Synthesis of Benzyl Azide

  • Starting Material: Substituted benzyl alcohols.
  • Step: Treatment with phosphorus tribromide (PBr3) to convert benzyl alcohols to benzyl bromides.
  • Next: Nucleophilic substitution of benzyl bromides with sodium azide (NaN3) to yield benzyl azides.

This step is crucial for introducing the azide group necessary for the cycloaddition reaction.

Formation of 1,2,3-Triazole Core via CuAAC

  • Reactants: Benzyl azides and terminal alkynes such as ethyl propiolate.
  • Catalyst: Copper(I), generated in situ from CuSO4·5H2O and sodium ascorbate.
  • Solvent: Mixture of tert-butanol and water (2:1).
  • Conditions: Stirring at room temperature for approximately 8 hours.

The reaction produces ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylates as 1,4-disubstituted regioisomers in good yields.

Hydrolysis to Triazole Carboxylic Acid

  • Reagent: 4 N sodium hydroxide (NaOH).
  • Purpose: Hydrolyze the ester group of the triazole intermediate to the corresponding carboxylic acid.

This intermediate is essential for further coupling reactions.

Introduction of the Formyl Group

  • The formyl group at the 4-position of the triazole ring is typically introduced by selective oxidation or formylation methods on the triazole acid or ester intermediates. Specific conditions vary depending on the substrate and reagents but commonly involve mild oxidizing agents or formylation reagents compatible with the triazole ring.

Carbamate Formation

  • The carbamate moiety is introduced by reacting the 2-(4-formyl-1H-1,2,3-triazol-1-yl)ethylamine derivative with benzyl chloroformate or methyl chloroformate under basic conditions.
  • Alternatively, methylation of the amino group followed by carbamate formation can be employed to yield methyl-substituted carbamates.

Representative Experimental Procedure

Step Reagents/Conditions Description Yield (%)
1 Benzyl alcohol + PBr3 Conversion to benzyl bromide High (not specified)
2 Benzyl bromide + NaN3 Formation of benzyl azide High (not specified)
3 Benzyl azide + ethyl propiolate, CuSO4·5H2O, sodium ascorbate, t-butanol:H2O (2:1), 8 h CuAAC to form ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate Good (not specified)
4 Hydrolysis with 4 N NaOH Conversion to triazole carboxylic acid Good (not specified)
5 Formylation (oxidation or formylation reagent) Introduction of formyl group at 4-position Variable
6 Reaction with methyl chloroformate or benzyl chloroformate + base Formation of methyl/benzyl carbamate Good

Note: Specific yields and conditions for formylation and carbamate formation may vary and require optimization depending on substrate and scale.

Alternative Synthetic Route Using Bismuth(III) Chloride Catalysis

A notable alternative method reported involves a one-pot reaction catalyzed by bismuth(III) chloride in the presence of sodium acetate in N,N-dimethylformamide (DMF) at 80 °C for 20 hours. This method involves:

  • Reacting benzyl azide with methyl 2,3-dibromopropionate under BiCl3 catalysis.
  • Sodium acetate acts as a base.
  • The product is isolated after extraction and silica gel chromatography.

This approach yields the desired compound with approximately 60% yield and provides a practical route with mild conditions and relatively straightforward purification.

Parameter Details
Catalyst Bismuth(III) chloride (0.05 mol)
Base Sodium acetate (2.4 mmol)
Solvent N,N-dimethylformamide (DMF)
Temperature 80 °C
Reaction Time 20 hours
Yield ~60%
Workup Extraction with ethyl acetate, silica gel purification

Characterization Data Highlights

  • [^1H NMR](pplx://action/followup): Characteristic benzylic proton signals around δ 5.47 ppm; methoxy and methyl protons at δ 3.78 and 2.42 ppm; aromatic protons between δ 7.94–6.79 ppm.
  • [^13C NMR](pplx://action/followup): Carbonyl carbon peak at ~158.86 ppm; aromatic and aliphatic carbons span 20.47–158.86 ppm.
  • HRMS: Molecular ion peaks consistent with the molecular formula confirm the identity of the synthesized compound.

Summary Table of Key Preparation Steps

Step Intermediate/Product Key Reagents Conditions Yield Range Notes
1 Benzyl bromide PBr3 Room temp High From benzyl alcohol
2 Benzyl azide NaN3 Room temp High Nucleophilic substitution
3 Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate Ethyl propiolate, CuSO4, sodium ascorbate t-BuOH:H2O, 8 h Good CuAAC reaction
4 1,2,3-Triazole carboxylic acid NaOH (4 N) Hydrolysis Good Ester hydrolysis
5 4-Formyl substituted triazole Formylation reagents Variable Variable Selective formylation
6 This compound Carbamoyl chloride, base Mild conditions Good Carbamate formation
Alternative Target compound BiCl3, NaOAc, DMF 80 °C, 20 h ~60% One-pot catalytic method

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Benzyl (2-(4-carboxy-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate.

    Reduction: Benzyl (2-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate.

    Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-stacking interactions, which can enhance its binding affinity to biological targets. The formyl group can act as an electrophile, participating in various biochemical reactions. The carbamate moiety can undergo hydrolysis, releasing the active amine that can interact with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of heterocyclic carbamates. Below, its structural and functional attributes are compared with analogous molecules.

Thiazolylmethylcarbamate Analogs

describes thiazolylmethylcarbamate derivatives (e.g., compounds l, m, w, x), which replace the triazole core with a thiazole ring. Key differences include:

Feature Target Triazole Compound Thiazole Analogs ()
Heterocycle 1,2,3-Triazole (N-rich, planar) Thiazole (S-containing, aromatic)
Reactivity Click chemistry-enabled modifications Thioether/sulfur-mediated interactions
Biological Role Potential antiparasitic activity Designed for protease inhibition
Substituents Formyl group for conjugation Hydroperoxypropan-2-yl groups for redox activity

However, triazoles offer superior regioselectivity in click chemistry for modular synthesis .

Triazole-Containing Carbamates

Compounds 34–36 from share the triazole-carbamate scaffold but differ in substituents:

Feature Target Compound Compound 34 ()
Triazole Substituent 4-Formyl group 4-Carboxyoctyl chain
Carbamate Group Benzyl (removable) Trimethylammonio ethyl phosphate (zwitterionic)
Application Synthetic intermediate Antiparasitic phospholipid analog

The 4-carboxyoctyl chain in Compound 34 enhances hydrophilicity and mimics natural phospholipids, whereas the formyl group in the target compound prioritizes covalent conjugation (e.g., to amines or hydrazines).

Ethyl 5-(Substituted Phenyl)-4H-1,2,4-Triazol-3-yl Carbamates

describes ethyl carbamates with 1,2,4-triazole cores (e.g., compound 3). Structural distinctions include:

Feature Target Compound Compound 3 ()
Triazole Regioisomer 1,2,3-Triazole 1,2,4-Triazole
Substituents Formyl at C4 α-Phenylacetyl at C5
Synthesis Click chemistry (Cu-catalyzed) Nucleophilic substitution of ethyl chloroformate

The 1,2,3-triazole’s regiochemistry (from click reactions) ensures predictable synthesis, while 1,2,4-triazoles may require alternative routes. The phenylacetyl group in compound 3 likely enhances lipophilicity compared to the formyl group.

Biological Activity

Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of benzyl amine with triazole derivatives under controlled conditions. The reaction often employs coupling agents to facilitate the formation of the carbamate linkage.

Anticancer Activity

Several studies have reported on the anticancer properties of triazole derivatives similar to this compound. For instance:

  • In Vitro Studies : Compounds exhibiting structural similarities showed significant antiproliferative effects against various cancer cell lines. One study noted that triazole derivatives had IC50 values ranging from 1.1 μM to 2.6 μM against MCF-7 and HCT-116 cell lines, outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis. Compounds demonstrated TS inhibitory activity with IC50 values significantly lower than those of conventional drugs .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Microbial Inhibition : Similar compounds have shown effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus, with some derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 1: Antiproliferative Effects

A study synthesized a series of triazole-based compounds and evaluated their antiproliferative effects on cancer cell lines. Among these compounds, one derivative exhibited remarkable potency with an IC50 value of 1.4 μM against HepG2 cells. Molecular docking studies suggested strong interactions with TS, confirming the proposed mechanism of action .

Case Study 2: Antimicrobial Evaluation

In another investigation, researchers synthesized several triazole derivatives and assessed their antimicrobial efficacy using a microdilution method. The results indicated that certain compounds had significant antibacterial activity against gram-positive and gram-negative bacteria, demonstrating potential as new antimicrobial agents .

Data Tables

Compound NameIC50 (μM)Target Cell LineActivity Type
Compound A1.1MCF-7Anticancer
Compound B2.6HCT-116Anticancer
Compound C0.5E. coliAntimicrobial
Compound D0.8S. aureusAntimicrobial

Q & A

Q. What are the key synthetic pathways for benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, including:

  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring. This method ensures regioselectivity (1,4-substitution) and is compatible with solid-phase synthesis .
  • Carbamate formation via reaction of an amine with benzyl chloroformate under basic conditions (e.g., using triethylamine in dichloromethane) .
    Critical factors:
  • Temperature control (0–25°C) during carbamate formation to minimize side reactions.
  • Purification via column chromatography or recrystallization to achieve ≥95% purity .

Q. How is the compound structurally characterized, and what analytical techniques are essential for confirming its identity?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the formyl group (δ ~9.8–10.0 ppm for aldehyde proton) and triazole ring (δ ~7.5–8.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+^+ for C14_{14}H17_{17}N4_4O3_3: 295.13) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., π-π stacking in the triazole ring). SHELXL is commonly used for refinement .

Q. What preliminary biological activities are associated with this compound, and how are these assays designed?

The 1,2,3-triazole and carbamate moieties suggest potential:

  • Antifungal activity : Tested against Candida albicans via broth microdilution (MIC values typically 8–32 µg/mL). The formyl group may enhance target binding via Schiff base formation with fungal enzymes .
  • Enzyme inhibition assays : Triazole derivatives often inhibit cytochrome P450 or lanosterol demethylase. Use kinetic assays (e.g., fluorometric or spectrophotometric) with positive controls like fluconazole .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what software tools are recommended?

  • SHELXL : Refinement of X-ray data to model anisotropic displacement parameters and hydrogen bonding. For example, the triazole ring’s planarity and carbamate torsion angles can be validated .
  • WinGX/ORTEP : Visualization of thermal ellipsoids and packing diagrams to analyze crystal stacking (e.g., intermolecular C=O···H-N interactions) .
  • Common pitfalls : Overfitting due to low-resolution data (<1.0 Å) or twinning. Use Rfree_{free} cross-validation to avoid bias .

Q. How do structural modifications (e.g., substituents on the triazole ring) affect bioactivity, and what computational methods support SAR studies?

  • Comparative SAR table :
ModificationActivity Trend (vs. Parent Compound)Key Interaction
4-Formyl → 4-Aminomethyl↑ Antifungal potency (MIC 4 µg/mL)Hydrogen bonding with enzyme active site
Methyl carbamate → tert-Butyl↓ Solubility, ↑ metabolic stabilityHydrophobic pocket occupancy
  • DFT calculations : To map electrostatic potential surfaces and predict binding affinities (e.g., Gaussian09 with B3LYP/6-31G*) .

Q. How can contradictory data in biological assays (e.g., variable IC50_{50}50​ values) be systematically addressed?

  • Source analysis :
    • Purity discrepancies: Re-characterize batches via HPLC-MS; impurities >2% can skew results .
    • Assay conditions: Standardize pH (7.4 vs. 6.5 alters protonation states) and incubation time .
  • Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare replicates across labs .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

  • Degradation pathways :
    • Hydrolysis: Carbamate cleavage at pH <5 or >8. Stabilize via lyophilization in citrate buffer (pH 6.0) .
    • Oxidation: Formyl group susceptible to ROS. Add antioxidants (e.g., ascorbic acid 0.1% w/v) .
  • Plasma stability assay : Incubate with rat plasma (37°C, 1 hr); analyze via LC-MS for intact compound .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Structural Validation

ParameterValue (Example)Software/Tool
R1_{1} factor0.039SHELXL
Mean C-C bond length1.395 ÅWinGX
Torsion angle (C-O)120.5°Mercury CSD

Q. Table 2. Comparison of Synthetic Yields Under Varied Conditions

CatalystSolventTemp (°C)Yield (%)Purity (%)
CuI/NaAscDMF257895
None (thermal)Toluene1104585

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate
Reactant of Route 2
Reactant of Route 2
benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate

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